Chlorotrianisene

Catalog No.
S523540
CAS No.
569-57-3
M.F
C23H21ClO3
M. Wt
380.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotrianisene

CAS Number

569-57-3

Product Name

Chlorotrianisene

IUPAC Name

1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene

Molecular Formula

C23H21ClO3

Molecular Weight

380.9 g/mol

InChI

InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3

InChI Key

BFPSDSIWYFKGBC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC

Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL 0.28 G/100 ML; IN ETHER 3.6 G/100 ML; SOL IN GLACIAL ACETIC ACID, CARBON TETRACHLORIDE, VEGETABLE OILS
1 G SOL IN 360 ML OF METHANOL, 7 ML ACETONE, 2.5 ML BENZENE, IN ABOUT 1.5 ML CHLOROFORM; PRACTICALLY INSOL IN 2,2,4-TRIMETHYLPENTANE
1.99e-04 g/L

Synonyms

Chlorotrianisene; Chlortrianisestrol; Chlortrianizen; Chlorotrianisine; Chlorestrolo; Chlorotrianizen; Khlortrianizen; Clorestrolo; Clorotrisin; Hormonisene; Anisene; Metace; Rianil; Tace;

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC

Description

The exact mass of the compound Chlorotrianisene is 380.11792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 66° f (ntp, 1992)practically insol in water; sol in alcohol 0.28 g/100 ml; in ether 3.6 g/100 ml; sol in glacial acetic acid, carbon tetrachloride, vegetable oils1 g sol in 360 ml of methanol, 7 ml acetone, 2.5 ml benzene, in about 1.5 ml chloroform; practically insol in 2,2,4-trimethylpentane1.99e-04 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10108. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes. It belongs to the ontological category of chloroalkene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Menopausal Symptoms and Estrogen Deficiency in Women

Treatment of Prostate Cancer in Men

Suppression of Lactation in Women

Chlorotrianisene, also known as tri-p-anisylchloroethylene, is a synthetic nonsteroidal estrogen that belongs to the triphenylethylene class of compounds. Its chemical formula is C23H21ClO3, and it has a molar mass of approximately 380.87 g/mol. Chlorotrianisene was primarily used for treating menopausal symptoms and estrogen deficiency in women, but its clinical use has diminished over time due to the emergence of safer alternatives. The compound is lipophilic, allowing it to be stored in adipose tissue, which results in a prolonged duration of action due to slow release from fat stores .

  • Chlorotrianisene acts as a SERM, binding to estrogen receptors and exerting either estrogenic or antiestrogenic effects depending on the target tissue [].
  • In some tissues, it mimics estrogen, alleviating menopausal symptoms. In others, it acts as an antiestrogen, inhibiting ovulation and potentially having beneficial effects in prostate cancer [, ].
  • The exact mechanisms behind these tissue-specific effects remain not fully understood [].
  • Chlorotrianisene has been associated with severe side effects, including increased risk of blood clots, liver damage, and endometrial cancer [].
  • Due to these safety concerns, its use has been discontinued [].
, particularly involving its interaction with biological systems. It can react with strong oxidizing agents and may also engage in exothermic reactions with reducing agents such as alkali metals and hydrides . In the liver, chlorotrianisene is metabolized via mono-O-demethylation to form desmethylchlorotrianisene, which exhibits weak estrogenic activity .

Chlorotrianisene acts as an estrogen receptor agonist, binding to estrogen receptors in various tissues including the female reproductive tract and mammary glands. Although it has a potency roughly one-eighth that of diethylstilbestrol, it exhibits both estrogenic and antiestrogenic effects in vivo . Notably, chlorotrianisene does not significantly affect circulating testosterone levels in men, distinguishing it from other estrogens that can suppress testosterone production . Its ability to inhibit ovulation has been documented at doses around 48 mg/day .

Chlorotrianisene can be synthesized through several methods involving chlorination and coupling reactions. A common approach includes the reaction of p-anisylmagnesium bromide with chlorinated ethylene derivatives. This process typically requires careful control of reaction conditions to ensure high yields and purity of the final product. The synthesis often involves solvents such as ether or dichloromethane under an inert atmosphere to prevent oxidation or hydrolysis .

Chlorotrianisene has been studied for its interactions with various biological systems. It competes with other estrogens for binding sites on estrogen receptors but shows unique behavior in vivo compared to other nonsteroidal estrogens like diethylstilbestrol. Research indicates that while chlorotrianisene does not bind effectively to uterine estrogen receptors in vitro, it demonstrates significant estrogenic activity in vivo . Its interactions with other hormones and metabolic pathways have implications for understanding its potential side effects and therapeutic uses.

Chlorotrianisene shares structural similarities with several other compounds within the triphenylethylene class. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeEstrogenic ActivityPotency Compared to Chlorotrianisene
DiethylstilbestrolNonsteroidal estrogenHigh8 times more potent
TamoxifenSelective Estrogen Receptor Modulator (SERM)ModerateVaries based on tissue type
ClomifeneSERMModerateVaries based on tissue type
DesmethylchlorotrianiseneMetabolite of ChlorotrianiseneWeakLess potent than chlorotrianisene

Uniqueness: Chlorotrianisene's lipophilicity allows for prolonged action and storage in fat tissues, making it distinct from other compounds that are rapidly metabolized or eliminated.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992)
Solid

Color/Form

CRYSTALS FROM METHANOL
SMALL WHITE CRYSTALS, OR AS CRYSTALLINE POWDER; EXHIBITS POLYMORPHISM

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Exact Mass

380.1179222 g/mol

Monoisotopic Mass

380.1179222 g/mol

Heavy Atom Count

27

LogP

6.4
6.4

Odor

ODORLESS

Appearance

Solid powder

Melting Point

237 to 241 °F (NTP, 1992)
113-114
114-116 °C
115 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6V5034L121

Drug Indication

Used to treat symptoms of menopause, deficiencies in ovary function (including underdevelopment of female sexual characteristics and some types of infertility), and in rare cases, prostate cancer. Chlorotrianisene may also be used to prevent breast engorgement following childbirth.

Therapeutic Uses

Antineoplastic Agents, Hormonal; Estrogens, Non-Steroidal
...REPORTED RELIEF OF DYSMENORRHEA BY INHIBITING OVULATION WITH ESTROGEN. ... USE OF ESTROGENS IN TREATMENT OF ENDOMETRIOSIS... FAILURE OF OVARIAN DEVELOPMENT...IS TREATED WITH ESTROGEN... COMMON FORM OF ACNE IS FEATURE OF PUBERTY... TREATMENT WITH ESTROGEN IS EFFECTIVE... /ESTROGENS/
SENILE OR ATROPHIC VAGINITIS, OFTEN ASSOC WITH CHRONIC INFECTION OF ATROPHIC STRUCTURES, RESPONDS WELL TO ESTROGEN. KRAUROSIS VULVAE, DISTRESSINGLY ITCHY CONDITION DUE IN PART TO DEFICIENCY IN ESTROGEN...IS FAVORABLY INFLUENCED BY ESTROGEN SUPPLEMENTED BY LOCAL TREATMENT... /ESTROGENS/
...UNIQUE IN THAT ITS POTENCY IS GREATER BY ORAL THAN BY ANY OTHER ROUTE...
For more Therapeutic Uses (Complete) data for CHLOROTRIANISENE (7 total), please visit the HSDB record page.

Pharmacology

Chlorotrianisene is a nonsteroidal synthetic estrogen. After menopause, when the body no longer produces estrogen, chlorotrianisene is used as a simple replacement of estrogen. The estrogen-stimulated endometrium may bleed within 48-72 hours after discontinuance of estrogen therapy. Paradoxically, prolonged estrogen therapy may cause shrinkage of the endometrium and an increase in size of the myometrium. Estrogens have a weak anabolic effect and may cause sodium retention with associated fluid retention and edema. Estrogens may also decrease elevated blood cholesterol and phospholipid concentrations. Estrogens affect bone by increasing calcium deposition and accelerating epiphyseal closure, following initial growth stimulation. During the preovulatory or nonovulatory phase of the menstrual cycle, estrogen is the principal determinant in the onset of menstruation. A decline of estrogenic activity at the end of the menstrual cycle also may induce menstruation; however, the cessation of progesterone secretion is the most important factor during the mature ovulatory phase of the menstrual cycle. The benefit derived from estrogen therapy in the prevention of postpartum breast engorgement must be carefully weighed against the potential increased risk of puerperal thromboembolism associated with the use of large doses of estrogens.
Chlorotrianisene is an orally bioavailable, highly lipophilic, synthetic triphenylethylene (TPE) derivative and selective estrogen receptor modulator (SERM), with predominantly estrogenic but also antiestrogenic activities. Upon administration, chlorotrianisene binds to estrogen receptors (ER) and, depending on the responsive target cells, either activates or blocks ER activity. This modulates the expression of ER-responsive genes in a tissue-specific manner. This agent may increase bone mineral density, modify the lipid profile and ameliorate vasomotor symptoms. Chlorotrianisene inhibits the pituitary secretion of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through a negative feedback mechanism.

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CA - Natural and semisynthetic estrogens, plain
G03CA06 - Chlorotrianisene

Mechanism of Action

Chlorotrianisene binds to the estrogen receptor on various estrogen receptor bearing cells. Target cells include cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Other CAS

569-57-3

Absorption Distribution and Excretion

Absorption following oral administration is rapid.
...LONG-ACTING...BECAUSE OF SEQUESTRATION IN ADIPOSE TISSUE &, THEREFORE, IS NOT WIDELY USED.
...SUGGESTS THAT DRUG IS CONVERTED IN LIVER TO MORE ACTIVE FORM. ... IT IS STORED IN FAT, FROM WHICH IT IS SLOWLY RELEASED TO GIVE SUSTAINED ACTION.
ESTROGENIC ACTIVITY HAS BEEN FOUND IN ADIPOSE TISSUE UP TO MONTH AFTER CESSATION OF THERAPY.

Metabolism Metabolites

Metabolized principally in the liver, although the kidneys, gonads, and muscle tissues may be involved to some extent. The metabolic fate of the synthetic estrogens has not been fully elucidated.
RATE OF O-DEMETHYLATION WAS MAXIMAL AT 0.4 MMOLAR NADPH. ALTHOUGH NADH DID NOT CATALYZE REACTION ALONE, IT HAD SYNERGISTIC EFFECT IN PRESENCE OF EQUIMOLAR AMT OF NADPH. EXTRACTS FROM INCUBATION MIXT CONTAINED 1 MAJOR (MONO-O-DEMETHYLATED) & A MINOR (BIS-O-DEMETHYLATED) METAB.

Wikipedia

Chlorotrianisene

Drug Warnings

...LONG DURATION OF ACTION MAKES THIS DRUG UNSUITABLE FOR TREATMENT OF MENSTRUAL DISORDERS & OTHER CONDITIONS IN WHICH CYCLIC THERAPY IS DESIRED.
...PREGNANT PT SHOULD NOT BE GIVEN ESTROGENS, PARTICULARLY DURING 1ST TRIMESTER-TIME WHEN FETAL REPRODUCTIVE TRACT IS DEVELOPING & MAY BE INFLUENCED BY EXOGENOUS ESTROGENS. /ESTROGENS/
...IS RELATED TO TRIPARANOL & TO CLOMIPHENE, BOTH OF WHICH CAN PRODUCE CATARACTS IN CERTAIN CIRCUMSTANCES. THIS SEEMS TO BE REASON FOR WATCHING FOR CATARACTS WHEN USING CHLOROTRIANISENE, BUT SO FAR THIS DRUG HAS NOT BEEN DEMONSTRATED TO PRODUCE THEM.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

PREPD BY REACTING TRI-P-ANISYLETHYLENE OR TRI-P-ANISYLETHANOL WITH CL IN INERT SOLVENT: BASFORD & ICI BRITISH PATENT 561,508 (1944).

Interactions

RELATED, NONESTROGENIC COMPD ETHAMOXYTRIPHETOL WAS FOUND TO BE STRIKINGLY ANTIESTROGENIC. IT INHIBITED...ESTROGEN GIVEN IN FORM OF NATURAL COMPD...CHLOROTRIANISENE.
ESTRADIOL NORMALLY CAUSES PRONOUNCED ENLARGEMENT OF PITUITARY, BUT WHEN CHLOROTRIANISENE WAS GIVEN CONCURRENTLY EFFECT WAS GREATLY REDUCED.

Stability Shelf Life

STABLE IN AIR

Dates

Modify: 2023-08-15
1: Zhang J, Yang W, Shen Z. [Prevention of bone loss by chlorotrianisene in
2: Kupfer D, Bulger WH. Inactivation of the uterine estrogen receptor binding of
3: Juedes MJ, Bulger WH, Kupfer D. Monooxygenase-mediated activation of
4: Barrabes A, Thanh Haï Duong, Combescot C, Lacroix R. [The influence of
5: Niebyl JR, Bell WR, Schaaf ME, Blake DA, Dubin NH, King TM. The effect of
6: Ruenitz PC. Rabbit hepatic microsomal O-demethylation of chlorotrianisene.
7: Phillips WP. Prevention of postpartum breast engorgement: double-blind
8: Dexeus Trias de Bes J. [Prevention of postpartum lactation using a new ergot
9: Kheifets SN, Rep'eva KA. [Chlorotrianisene therapy of menstrual function
10: Schunk J. [On a sensitizing effect of chlorotrianisene on nitrogen mustard].
11: Alfieri G. [Chlorotrianisene, a synthetic estrogen with prolonged action in
12: Pagnini P. [The use of chlorotrianisene (Tace) in the pre- and
13: KOUNTZ WB, KHEIM T, TORO J, ACKERMANN PG, TORO G. The action of
14: DARNIS F. [Clinical applications of chlorotrianisene (TACE)]. Sem Med Prof
15: RAVINA A, RAVINA J. [Clinical applications of chlorotrianisene]. Presse Med.
16: BRUMBAUGH JJ. Chlorotrianisene (TACE), a physiologic treatment for the
17: RAVINA A. [New advances in hormonal treatment of prostate cancer; the use of
18: WELSH AL. Use of synthetic estrogenic substance chlorotrianisene (TACE) in
19: HENDRICKS CH. Use of chlorotrianisene (TACE) for suppression of postpartum
20: NEW and nonofficial remedies: chlorotrianisene. J Am Med Assoc. 1953 Jan

Explore Compound Types